5-Methylpyrazolo[1,5-A]pyrimidin-7-OL
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Overview
Description
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that features a fused ring system comprising pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-A]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Mechanism of Action
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, the family of compounds to which it belongs, have significant photophysical properties
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity , suggesting that they may affect pathways related to cell proliferation and enzyme function.
Result of Action
Given the known properties of pyrazolo[1,5-a]pyrimidines, it is plausible that this compound could have effects on cell proliferation and enzymatic activity .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines, the family to which this compound belongs, have been found to possess significant photophysical properties . They have been identified as strategic compounds for optical applications .
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have been found to have cytotoxic activities against certain cell lines .
Molecular Mechanism
Related pyrazolo[1,5-a]pyrimidines have been found to have inhibitory activity against certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method involves the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . Another approach includes the use of deep eutectic solvents, which offer advantages such as a benign environment, high yield, and simple work-up procedures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as those involving deep eutectic solvents, is likely to be favored in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidines, amine derivatives, and oxides .
Scientific Research Applications
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its anticancer properties and potential use in drug design.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: The parent compound with similar structural features.
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: A derivative with nitro groups that enhance its energetic properties.
5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one: Another derivative with amino and nitro groups.
Uniqueness
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPDOBOILKZQJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-35-9 |
Source
|
Record name | 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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